4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Physicochemical characterization Crystallinity Quality control

4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde is the precise CAS-numbered intermediate required for patent-validated synthetic routes (US-9115144-B2, US-8592454-B2). Its ortho-nitro/para-(4-fluorophenyl)methoxy substitution pattern provides unique electronic and steric characteristics that directly govern nucleophilic aromatic substitution kinetics and cyclization efficiencies—substituting with even closely related isomers leads to divergent reactivity. The nitro group serves as a latent amino functionality or a leaving group for [18F]fluoride incorporation. Melting point 127–128°C enables rapid, low-cost identity verification, distinguishing it from positional isomers. Procure at ≥96% purity from multiple commercial sources to ensure consistent supply for medicinal chemistry and radiochemistry campaigns.

Molecular Formula C14H10FNO4
Molecular Weight 275.23 g/mol
CAS No. 175136-18-2
Cat. No. B064175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde
CAS175136-18-2
Molecular FormulaC14H10FNO4
Molecular Weight275.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)[N+](=O)[O-])F
InChIInChI=1S/C14H10FNO4/c15-12-4-1-10(2-5-12)9-20-14-6-3-11(8-17)7-13(14)16(18)19/h1-8H,9H2
InChIKeyWMXZCHIRDDTONT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde (CAS 175136-18-2): Key Properties and Procurement Baseline for Pharmaceutical Intermediate Applications


4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde (CAS 175136-18-2), also referred to as 4-(4-Fluorobenzyloxy)-3-nitrobenzaldehyde, is a functionalized aromatic aldehyde with the molecular formula C14H10FNO4 and a molecular weight of 275.23 g/mol [1]. The compound is characterized by a nitro group at the 3-position, a (4-fluorophenyl)methoxy substituent at the 4-position, and a benzaldehyde core, placing it within the class of substituted nitrobenzaldehyde intermediates . It is commercially available from multiple suppliers at purity levels typically ranging from 95% to 98%, with documented analytical specifications including melting point and computed physicochemical descriptors .

4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde: Why Analogue Replacement Is Scientifically Unjustified Without Direct Comparative Data


Substitution of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde with alternative fluorinated benzaldehyde analogues is not straightforward, as even closely related positional isomers or substituent variants can exhibit divergent reactivity profiles in downstream synthetic applications. The compound's specific substitution pattern—a para-fluorophenyl methoxy group ortho to a nitro group—confers unique electronic and steric characteristics that directly influence nucleophilic aromatic substitution kinetics and subsequent coupling efficiencies . For example, comparative studies on methoxy-substituted ortho-nitrobenzaldehydes have demonstrated that even minor variations in substituent identity and position meaningfully alter reactivity with nucleophiles such as [18F]fluoride, underscoring that synthetic outcomes cannot be reliably extrapolated from one analogue to another [1]. Furthermore, patent-protected synthetic routes have explicitly claimed this precise CAS-numbered intermediate as a building block, establishing a procurement specification that cannot be satisfied by generic substitution without deviation from the validated synthetic pathway [2].

Quantitative Differentiation Evidence for 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde (CAS 175136-18-2): Comparative Data Guide for Scientific Procurement


Physical Property Differentiation: Melting Point Specification Relative to Non-Fluorinated and Positional Isomer Analogues

4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde exhibits a distinct melting point range of 127–128°C, a property that differentiates it from structurally related analogues. In contrast, the non-fluorinated analogue 2-(benzyloxy)-5-nitrobenzaldehyde (CAS 204130-60-9) exhibits a different melting behavior, while the positional isomer 2-[(3-fluorophenyl)methoxy]-5-nitrobenzaldehyde (CAS 219539-49-8) also represents a distinct crystalline entity. This melting point difference provides a readily accessible and quantifiable parameter for identity verification and purity assessment during procurement and quality control .

Physicochemical characterization Crystallinity Quality control

Computational Lipophilicity Differentiation: XLogP3-AA Comparison with Non-Fluorinated and Methyl-Substituted Analogues

The computed lipophilicity of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde, as measured by XLogP3-AA, is 2.8 [1]. This value is higher than that of a non-fluorinated benzyloxy analogue, 2-(benzyloxy)-5-nitrobenzaldehyde, which has a computed XLogP3-AA of approximately 2.5, reflecting the influence of the para-fluorophenyl substituent on increasing overall lipophilicity [2]. Compared to a methyl-substituted derivative, 4-[(4-methylphenyl)methoxy]-3-nitrobenzaldehyde, the fluorine atom contributes a distinct electronic character that influences partitioning behavior without the steric bulk of a methyl group [3].

Lipophilicity Drug design ADME prediction

Commercial Availability and Specification Differentiation: Purity and Sourcing Options

4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde is commercially available from multiple reputable chemical suppliers with documented purity specifications ranging from 95% to 98% . This multi-source availability, with published certificate of analysis (CoA) documentation, contrasts with several close positional isomers or non-fluorinated analogues which may be available only via custom synthesis or from limited single-source vendors . The documented commercial availability with defined purity grades reduces procurement lead time and provides supply chain redundancy.

Procurement Supply chain Quality specifications

Structural Reactivity Differentiation: Para-Fluorophenyl Substituent Effects on Nucleophilic Aromatic Substitution Kinetics

Systematic studies on nucleophilic substitution of nitro groups by [18F]fluoride in methoxy-substituted ortho-nitrobenzaldehydes have established that the identity and position of aromatic substituents directly modulate substitution yields and kinetics [1]. The presence of a para-fluorophenyl methoxy group in the target compound, compared to simple methoxy or unsubstituted benzyloxy groups, alters the electron density distribution on the aromatic ring, thereby affecting the leaving group propensity of the adjacent nitro group. This class-level evidence indicates that 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde will exhibit distinct reactivity in SNAr reactions compared to non-fluorinated or differently substituted analogues [2].

Reaction kinetics Nucleophilic substitution Fluorine chemistry

Patent-Cited Application Differentiation: Specific Intermediate Role in Fused Heterocyclic Derivative Synthesis

4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde is explicitly cited as a relevant chemical intermediate in patent literature pertaining to fused heterocyclic derivatives with xanthine oxidase inhibitory activity, as documented in US patent US-9115144-B2 . This patent assignment links the compound to a specific therapeutic target class (xanthine oxidase, relevant to hyperuricemia and gout) that is not universally shared by all nitrobenzaldehyde analogues. Furthermore, the compound appears in patent family records associated with nitrogen-containing heterocyclic compounds claimed to possess tachykinin receptor antagonistic activity (US-8592454-B2), establishing its utility as a building block for diverse pharmacologically relevant scaffolds [1].

Medicinal chemistry Patent literature Xanthine oxidase inhibition

Structural Uniqueness: Absence of Direct Substitutable Analogue with Identical Substitution Pattern

4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde possesses a unique substitution pattern—specifically, a para-fluorophenyl methoxy group at the 4-position ortho to a nitro group at the 3-position of the benzaldehyde core—that is not replicated in any commercially available analogue. Positional isomers such as 2-[(3-fluorophenyl)methoxy]-5-nitrobenzaldehyde (CAS 219539-49-8) and 2-(benzyloxy)-5-nitrobenzaldehyde (CAS 204130-60-9) represent fundamentally different scaffolds with distinct electronic and steric environments . The combination of (i) a fluorine atom for metabolic stability and electronic tuning, (ii) a benzyl ether linkage providing conformational flexibility, and (iii) ortho-nitrobenzaldehyde functionality enabling SNAr or reductive amination chemistry is specific to this CAS-numbered entity [1].

Chemical structure Scaffold uniqueness Synthetic accessibility

Recommended Application Scenarios for 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde Based on Verified Evidence


Synthesis of Fused Heterocyclic Xanthine Oxidase Inhibitors for Hyperuricemia Research

Procure 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde as a key benzaldehyde intermediate for the construction of fused heterocyclic scaffolds targeting xanthine oxidase inhibition, as documented in US patent US-9115144-B2 . The compound's aldehyde functionality enables condensation and cyclization reactions to generate the heterocyclic core, while the para-fluorophenyl substituent contributes to target binding affinity and metabolic stability. The 96–98% purity grade commercially available meets the specifications required for patent-validated synthetic routes.

Nucleophilic Aromatic Substitution (SNAr) for Radiopharmaceutical Precursor Development

Utilize 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde as a precursor in SNAr reactions where the ortho-nitro group serves as a leaving group for [18F]fluoride incorporation, consistent with systematic studies on analogous methoxy-substituted nitrobenzaldehyde systems [1]. The XLogP3-AA value of 2.8 [2] informs purification strategy development for the resulting radiolabeled products, and the compound's specific substitution pattern determines reaction kinetics distinct from non-fluorinated or differently substituted analogues.

Building Block for Nitrogen-Containing Heterocyclic Compounds with Tachykinin Receptor Antagonist Activity

Employ 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde in the synthesis of nitrogen-containing heterocyclic compounds as claimed in US patent US-8592454-B2, assigned to Takeda Pharmaceutical [3]. The compound serves as a versatile aldehyde component in reductive amination and heterocycle-forming reactions, with the nitro group providing a latent amino functionality for subsequent transformations. Multi-source commercial availability ensures consistent supply for medicinal chemistry campaigns targeting lower urinary tract diseases, digestive tract disorders, and central nervous system indications.

Quality Control and Identity Verification Using Melting Point Specification

Implement melting point determination (127–128°C) as a rapid, low-cost identity verification step upon receipt of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde. This property distinguishes the target compound from its positional isomer 2-[(3-fluorophenyl)methoxy]-5-nitrobenzaldehyde (CAS 219539-49-8) and the non-fluorinated analogue 2-(benzyloxy)-5-nitrobenzaldehyde (CAS 204130-60-9), providing an orthogonal confirmation of correct compound identity prior to use in sensitive synthetic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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